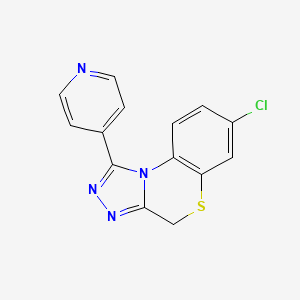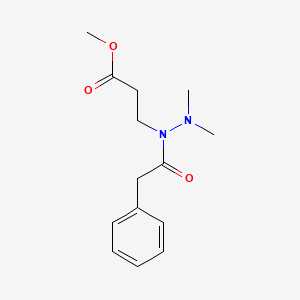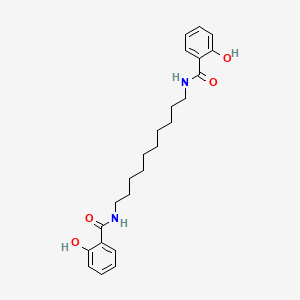
N,N'-Bis(2-hydroxybenzoyl)-1,10-diaminodecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-Bis(2-hydroxybenzoyl)-1,10-diaminodecane is a chemical compound known for its unique structure and properties It consists of two hydroxybenzoyl groups attached to a 1,10-diaminodecane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(2-hydroxybenzoyl)-1,10-diaminodecane typically involves the reaction of 1,10-diaminodecane with 2-hydroxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of N,N’-Bis(2-hydroxybenzoyl)-1,10-diaminodecane may involve a similar synthetic route but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and product quality.
化学反応の分析
Types of Reactions
N,N’-Bis(2-hydroxybenzoyl)-1,10-diaminodecane undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
科学的研究の応用
N,N’-Bis(2-hydroxybenzoyl)-1,10-diaminodecane has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of corrosion inhibitors for metals.
作用機序
The mechanism of action of N,N’-Bis(2-hydroxybenzoyl)-1,10-diaminodecane involves its ability to chelate metal ions and interact with biological targets. The hydroxybenzoyl groups can form stable complexes with metal ions, which is crucial for its role as a corrosion inhibitor. In biological systems, it may inhibit enzymes by binding to their active sites, thereby modulating their activity.
類似化合物との比較
Similar Compounds
N,N’-Bis(2-hydroxybenzyl)ethylenediamine-N,N’-diacetic acid (HBED): A strong iron chelating agent used in plant nutrition and medicine.
N,N’-Bis(2-hydroxy-5-methylbenzyl)ethylenediamine-N,N’-diacetic acid (HJB): Similar to HBED but with methyl groups, used as a chelating agent.
N,N’-Bis(p-hydroxybenzoyl)propanediamine (N,N’-HBPDA): Used as a corrosion inhibitor for metals.
Uniqueness
N,N’-Bis(2-hydroxybenzoyl)-1,10-diaminodecane is unique due to its specific structure, which provides distinct properties such as enhanced stability and specific interactions with metal ions and biological targets. Its longer aliphatic chain compared to similar compounds may offer different solubility and binding characteristics, making it suitable for various applications.
特性
CAS番号 |
90746-00-2 |
|---|---|
分子式 |
C24H32N2O4 |
分子量 |
412.5 g/mol |
IUPAC名 |
2-hydroxy-N-[10-[(2-hydroxybenzoyl)amino]decyl]benzamide |
InChI |
InChI=1S/C24H32N2O4/c27-21-15-9-7-13-19(21)23(29)25-17-11-5-3-1-2-4-6-12-18-26-24(30)20-14-8-10-16-22(20)28/h7-10,13-16,27-28H,1-6,11-12,17-18H2,(H,25,29)(H,26,30) |
InChIキー |
BMXPNMMRPMEGST-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(=O)NCCCCCCCCCCNC(=O)C2=CC=CC=C2O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




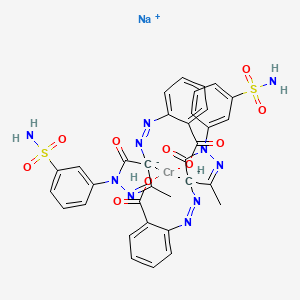
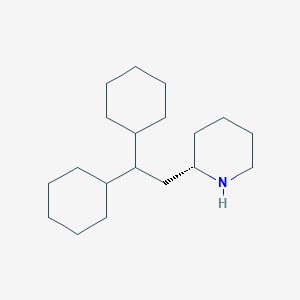
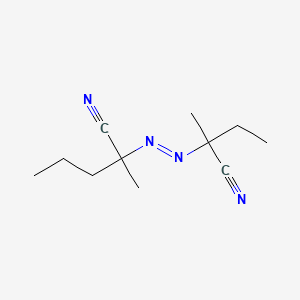
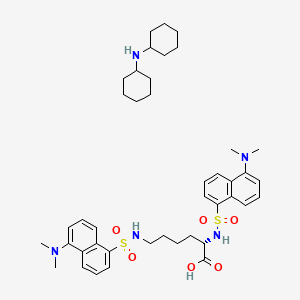
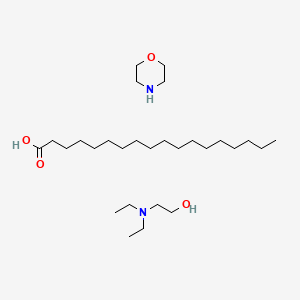
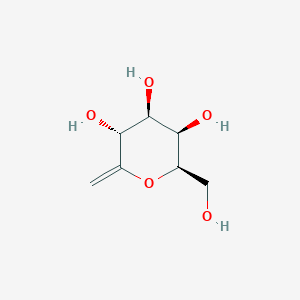
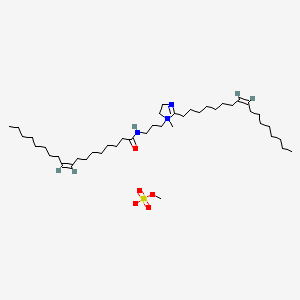
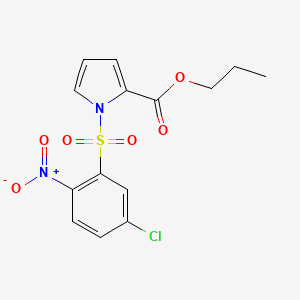
![8-chloro-6-(2-chlorophenyl)-1-(4-methylpiperazin-1-yl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine;oxalic acid](/img/structure/B12720766.png)

